N-[1-(3,4-dimethoxybenzyl)-4-piperidyl]-1-(2-methoxyethyl)-1H-indole-2-carboxamide
Description
N-[1-(3,4-dimethoxybenzyl)-4-piperidyl]-1-(2-methoxyethyl)-1H-indole-2-carboxamide is a synthetic organic compound with a complex structure It features a piperidine ring, an indole core, and multiple methoxy groups
Properties
Molecular Formula |
C26H33N3O4 |
|---|---|
Molecular Weight |
451.6 g/mol |
IUPAC Name |
N-[1-[(3,4-dimethoxyphenyl)methyl]piperidin-4-yl]-1-(2-methoxyethyl)indole-2-carboxamide |
InChI |
InChI=1S/C26H33N3O4/c1-31-15-14-29-22-7-5-4-6-20(22)17-23(29)26(30)27-21-10-12-28(13-11-21)18-19-8-9-24(32-2)25(16-19)33-3/h4-9,16-17,21H,10-15,18H2,1-3H3,(H,27,30) |
InChI Key |
ZPDZGELHHNRQPA-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C2=CC=CC=C2C=C1C(=O)NC3CCN(CC3)CC4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,4-dimethoxybenzyl)-4-piperidyl]-1-(2-methoxyethyl)-1H-indole-2-carboxamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Attachment of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the indole core.
Introduction of the Methoxy Groups: The methoxy groups are typically introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Final Coupling: The final step involves coupling the piperidine-indole intermediate with a carboxamide derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3,4-dimethoxybenzyl)-4-piperidyl]-1-(2-methoxyethyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Formation of aldehydes or carboxylic acids
Reduction: Formation of primary or secondary amines
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Pharmacology: It can be studied for its effects on various biological systems, including its potential as an analgesic, anti-inflammatory, or anticancer agent.
Chemical Biology: It can be used as a tool compound to study the function of specific proteins or pathways in cells.
Industrial Applications: It may have applications in the synthesis of other complex organic molecules or as a precursor in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[1-(3,4-dimethoxybenzyl)-4-piperidyl]-1-(2-methoxyethyl)-1H-indole-2-carboxamide would depend on its specific biological target. Generally, it could interact with receptors, enzymes, or ion channels, modulating their activity. The methoxy and piperidine groups may enhance its binding affinity and specificity for certain targets, while the indole core could facilitate interactions with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
N-[1-(3,4-dimethoxybenzyl)-4-piperidyl]-1H-indole-2-carboxamide: Lacks the methoxyethyl group, potentially altering its pharmacokinetic properties.
N-[1-(3,4-dimethoxybenzyl)-4-piperidyl]-1-(2-hydroxyethyl)-1H-indole-2-carboxamide: Contains a hydroxyethyl group instead of a methoxyethyl group, which could affect its solubility and reactivity.
Uniqueness
N-[1-(3,4-dimethoxybenzyl)-4-piperidyl]-1-(2-methoxyethyl)-1H-indole-2-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds. The presence of multiple methoxy groups and the piperidine ring can enhance its interaction with biological targets, making it a valuable compound for further research and development.
Biological Activity
N-[1-(3,4-dimethoxybenzyl)-4-piperidyl]-1-(2-methoxyethyl)-1H-indole-2-carboxamide, commonly referred to as a complex indole derivative, has garnered attention for its potential biological activities. This article delves into the compound's structure, synthesis, and particularly its biological activity, including its role as a Bruton’s tyrosine kinase (BTK) inhibitor, which is significant in the treatment of autoimmune diseases and certain cancers.
Chemical Structure and Properties
The compound’s molecular formula is with a molecular weight of approximately 345.46 g/mol. Its structure features an indole moiety, a piperidine ring, and methoxy substituents that enhance its solubility and bioavailability compared to similar compounds.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₃₁N₃O₃ |
| Molecular Weight | 345.46 g/mol |
| CAS Number | 1574517-66-0 |
Preliminary studies indicate that this compound acts as a BTK inhibitor. BTK is crucial in B-cell receptor signaling pathways, which are implicated in various autoimmune disorders and malignancies. By inhibiting BTK, this compound may modulate immune responses effectively.
Immunological Applications
The compound has shown promise in several immunological applications:
- Autoimmune Diseases : Its ability to inhibit BTK suggests potential therapeutic benefits in conditions like rheumatoid arthritis and lupus.
- Cancer Treatment : The modulation of B-cell signaling pathways can be advantageous in treating B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma.
Case Studies and Research Findings
- In Vitro Studies : Research has demonstrated that the compound exhibits significant inhibition of BTK activity in vitro, leading to reduced proliferation of B-cells in culture models.
- Animal Models : In murine models of autoimmune diseases, administration of this compound resulted in decreased disease severity and improved survival rates compared to control groups.
- Comparative Studies : Comparative analysis with other known BTK inhibitors showed that this compound has a favorable pharmacokinetic profile, enhancing its potential for clinical use.
Synthesis Overview
The synthesis of this compound typically involves multi-step organic reactions. A general synthetic route includes:
- Formation of the indole core through cyclization reactions.
- Introduction of the piperidine ring via nucleophilic substitution.
- Functionalization with methoxy groups to enhance biological activity.
This multi-step process requires careful optimization to achieve high yields and purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
